molecular formula C12H9NO4S B8429978 1-(3,4-Ethylenedioxythien-2-yl)-4-nitrobenzene

1-(3,4-Ethylenedioxythien-2-yl)-4-nitrobenzene

Cat. No.: B8429978
M. Wt: 263.27 g/mol
InChI Key: FUKAGSFEYNKSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Ethylenedioxythien-2-yl)-4-nitrobenzene is a useful research compound. Its molecular formula is C12H9NO4S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

5-(4-nitrophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C12H9NO4S/c14-13(15)9-3-1-8(2-4-9)12-11-10(7-18-12)16-5-6-17-11/h1-4,7H,5-6H2

InChI Key

FUKAGSFEYNKSPP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing solution of 1-bromo-4-nitrobenzene (2.762 g, 13.67 mmol) in toluene (250 mL) was added tetrakis(triphenylphosphine)palladium(0) (75 mg). After 20 min, 2-(tributylstannyl) 3,4-(ethylenedioxy)thiophene (6.05 g, 14.03 mmol) was added via a syringe. After complete addition, the mixture was refluxed for a total of 20 h. After cooling, the mixture was filtered and the solvent was evaporated to afford a solid. Filtration using hot hexane gave 1-(3,4-ethylenedioxythien-2-yl)-4-nitrobenzene, 2.46 g, yield=68%, mp=184-186° C. IR (KBr; in cm-1) 3066, 2946, 1592, 1506, 1477, 1338, 1066 and 851. 1H NMR (CDCl3 ; δ in ppm): 4.285 (m, 2H), 4.376 (m, 2H), 6.468 (s, 1H), 7.852 (d, J=9.9 Hz, 2H) and 8.197 (d, J=9.9 Hz, 2H). 13C NMR (CDCl3 ; δ in ppm): 64.25, 64.94, 100.93, 115.10, 124.03, 125.61, 139.72, 140.53, 142.43 and 145.37. MS(EI) m/z (rel int): 263 [(M)+, 27%], 233 [(M+ --NO), 8%] and 166[(M+ --C5H5O2), 9%]. Anal. Calcd for C12H9NO4S: C, 54.75; H, 3.45;, N, 5.32; S, 12.18. Found: C, 55.04; H, 2.99; N, 4.05; S, 11.57.
Quantity
2.762 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

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